molecular formula C15H17ClN4O B2892762 (E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285531-08-9

(E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2892762
CAS No.: 1285531-08-9
M. Wt: 304.78
InChI Key: CWPKBFKUIMPYCB-RQZCQDPDSA-N
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Description

(E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide with 2-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry

Industrially, such compounds might be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, pyrazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(tert-butyl)-N’-(benzylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(tert-butyl)-N’-(2-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 2-chlorobenzylidene moiety, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-tert-butyl-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-15(2,3)13-8-12(18-19-13)14(21)20-17-9-10-6-4-5-7-11(10)16/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKBFKUIMPYCB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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